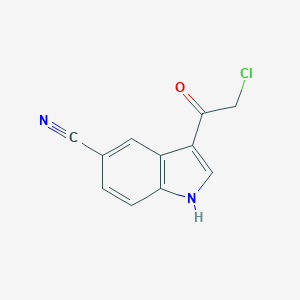
3-(2-chloroacetyl)-1H-Indole-5-carbonitrile
Übersicht
Beschreibung
3-(2-chloroacetyl)-1H-Indole-5-carbonitrile is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry This compound is characterized by the presence of a chloroacetyl group at the 3-position and a carbonitrile group at the 5-position of the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chloroacetyl)-1H-Indole-5-carbonitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced by reacting the indole derivative with chloroacetyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as sodium cyanide, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography .
Types of Reactions:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding amides and thioesters.
Oxidation and Reduction Reactions: The compound can be subjected to oxidation reactions to introduce additional functional groups or reduction reactions to modify the existing groups.
Cyclization Reactions: The presence of the indole ring allows for cyclization reactions to form fused ring systems, which can be of interest in drug design.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products:
Amides and Thioesters: Formed through nucleophilic substitution reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
3-(2-chloroacetyl)-1H-Indole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Agrochemicals: The compound is explored for its herbicidal and pesticidal properties.
Material Science: It is investigated for its potential use in the development of organic electronic materials.
Wirkmechanismus
The mechanism of action of 3-(2-chloroacetyl)-1H-Indole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function . The indole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
3-(2-bromoacetyl)-1H-Indole-5-carbonitrile: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
3-(2-chloroacetyl)-1H-Indole-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness: 3-(2-chloroacetyl)-1H-Indole-5-carbonitrile is unique due to the combination of the chloroacetyl and carbonitrile groups, which confer distinct reactivity and biological activity. This makes it a versatile intermediate for the synthesis of various bioactive compounds .
Eigenschaften
IUPAC Name |
3-(2-chloroacetyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-4-11(15)9-6-14-10-2-1-7(5-13)3-8(9)10/h1-3,6,14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEBTHHPYINQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577556 | |
| Record name | 3-(Chloroacetyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115027-08-2 | |
| Record name | 3-(2-Chloroacetyl)-1H-indole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115027-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloroacetyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
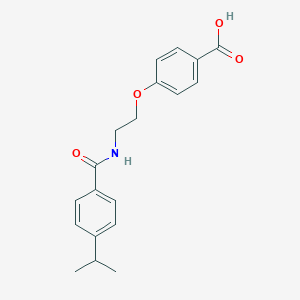
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)
![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)
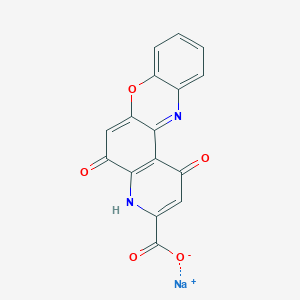
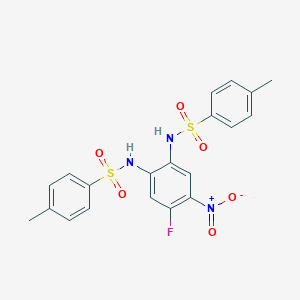
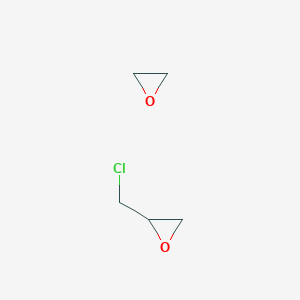
![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)
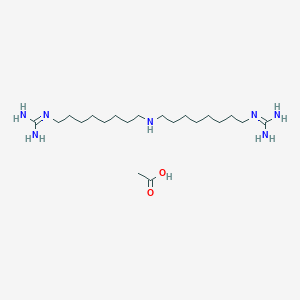
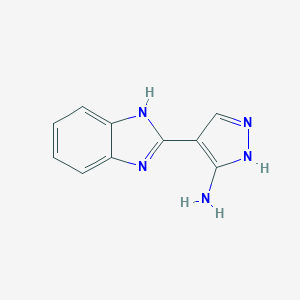
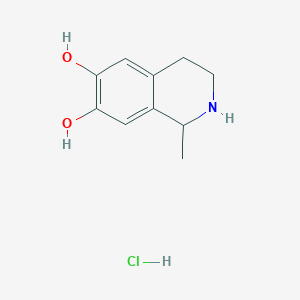
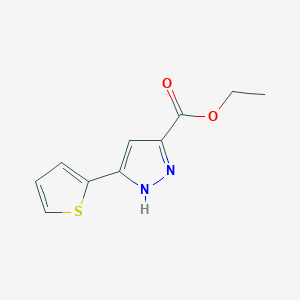


![2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate](/img/structure/B37647.png)
